(3S)-3-Hydroxy-4-methylpentanoic acid
Overview
Description
(3S)-3-Hydroxy-4-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Mechanism of Action
- Specifically, it may interact with enzymes responsible for fatty acid desaturation and elongation, which play a crucial role in lipid biosynthesis and cellular function .
- The resulting changes include altered prostaglandin production and potential anti-inflammatory effects .
- Impact on Bioavailability : The compound’s ADME properties likely influence its bioavailability, but specific data are lacking .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-methyl-2-oxopentanoic acid using chiral catalysts. This method ensures the selective formation of the (3S) enantiomer. Another method involves the enzymatic resolution of racemic mixtures using lipases, which selectively hydrolyze one enantiomer, leaving the desired (3S) enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently, and the product is then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 4-Methyl-2-oxopentanoic acid or 4-methylpentanoic acid.
Reduction: 3-Hydroxy-4-methylpentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3S)-3-Hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Hydroxy-4-methylpentanoic acid: The enantiomer of (3S)-3-Hydroxy-4-methylpentanoic acid, with different biological activity.
4-Methyl-2-oxopentanoic acid: A related compound that can be synthesized from this compound through oxidation.
3-Hydroxy-4-methylpentanol: A reduced form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The compound’s specific interactions with enzymes and receptors also make it a subject of interest in biochemical and pharmacological research.
Properties
IUPAC Name |
(3S)-3-hydroxy-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHYOWLXYZJSN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505484 | |
Record name | (3S)-3-Hydroxy-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-22-6 | |
Record name | (3S)-3-Hydroxy-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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